molecular formula C14H20N6O2 B5559926 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide

Cat. No. B5559926
M. Wt: 304.35 g/mol
InChI Key: VRTGKIOHACADQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-ones can be prepared from acetoacetic esters, undergoing various reactions to achieve N3-protected amino derivatives, indicating a potential pathway for synthesizing compounds with similar complexity (Selič, Grdadolnik, & Stanovnik, 1997). Another approach involves the condensation of different starting materials, such as 3-methoxybenzoic acid with specific ethane-1,2-diamines, to synthesize compounds with pyrimidinylamino structures (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, providing insights into the bond lengths, angles, and overall geometry. For instance, crystal structure analysis of certain benzamide derivatives revealed their belonging to the tetragonal system, which is crucial for understanding the molecular orientation and potential intermolecular interactions (Huang et al., 2020).

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide and similar compounds are used in the synthesis of various heterocyclic compounds. These synthesized compounds have shown potential as anti-inflammatory and analgesic agents, indicating their relevance in medical research for developing new therapeutic drugs (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

Compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide have been utilized in the development of imaging agents for positron emission tomography (PET). These agents target specific receptors in the body, aiding in the study of neurodegenerative disorders and other conditions (Fookes et al., 2008).

Antiulcer Drug Development

Research into compounds with similar structures to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide has contributed to the development of antiulcer drugs. These studies focus on their use as histamine H2-receptor antagonists, showcasing their potential in treating gastrointestinal disorders (Katsura et al., 1992).

Antifungal Research

Certain derivatives of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide have demonstrated effectiveness as antifungal agents. Studies have shown these compounds to be active against various types of fungi, suggesting their potential in antifungal therapy (Jafar et al., 2017).

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-10-11(2)20(9-19-10)13-6-12(17-8-18-13)15-4-5-16-14(21)7-22-3/h6,8-9H,4-5,7H2,1-3H3,(H,16,21)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGKIOHACADQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxyacetamide

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